7-Bromo-3-iodoisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

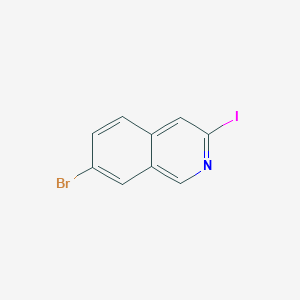

7-Bromo-3-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoisoquinoline typically involves halogenation reactions. One common method is the bromination of isoquinoline derivatives followed by iodination. For instance, isoquinoline can be brominated using bromine in nitrobenzene to yield 7-bromoisoquinoline . Subsequently, iodination can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-iodoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various substituted isoquinoline derivatives.

- Oxidation reactions produce quinoline derivatives.

- Reduction reactions result in dihydroisoquinoline derivatives.

Scientific Research Applications

7-Bromo-3-iodoisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodoisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

7-Bromoisoquinoline: Similar in structure but lacks the iodine atom.

3-Iodoisoquinoline: Similar in structure but lacks the bromine atom.

7-Bromo-1-iodoisoquinoline: Another halogenated isoquinoline with different substitution patterns.

Uniqueness: 7-Bromo-3-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms on the isoquinoline ring

Biological Activity

7-Bromo-3-iodoisoquinoline is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. We will present data tables, case studies, and detailed research findings to illustrate its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on the isoquinoline scaffold. This structural configuration is believed to enhance its biological activity by facilitating interactions with various molecular targets.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For this compound, studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The compound has shown cytotoxic effects, which are attributed to its ability to inhibit specific kinases involved in cancer cell proliferation.

A study reported the following IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 10.5 |

| MCF-7 (Breast) | 8.2 |

| HCT116 (Colon) | 12.0 |

The compound's mechanism includes the inhibition of myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), which are critical for tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound exhibited potent activity with a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound using in vitro assays on human cancer cell lines. The results indicated that treatment with this compound resulted in apoptosis and cell cycle arrest, providing a promising avenue for further drug development targeting specific cancers .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

- Cell Signaling Pathways : By inhibiting key kinases such as MLCK and EGFR, the compound disrupts signaling pathways that promote cell growth and survival.

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

7-bromo-3-iodoisoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |

InChI Key |

LZQBRFMZXWAWMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)I)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.